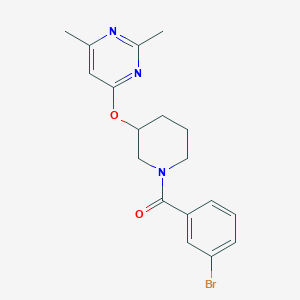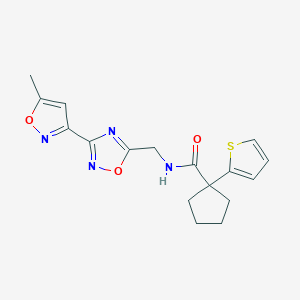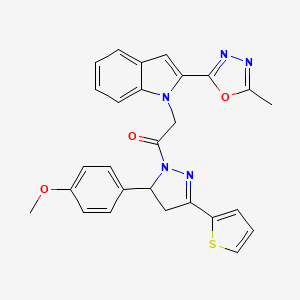
(3-Bromphenyl)(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromophenol derivatives has been explored in the context of creating compounds with potential antioxidant properties. In one study, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone were synthesized through bromination and demethylation processes. The starting compound, (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, underwent a series of reactions including the Wolf-Kishner reduction to yield new bromophenol compounds . Another study focused on the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, which involved the use of 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol. This process resulted in a pale yellow powder with a yield of 56% . Both studies highlight innovative approaches to synthesizing compounds with potential biological activity.
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using various analytical techniques. In the case of the bromophenol derivatives, no specific details about the molecular structure analysis were provided . However, the piperidin-4-one derivative was extensively studied using NMR spectroscopy, revealing that the molecule adopts a chair conformation with equatorial orientation of all substituents. The NMR data also indicated significant deshielding effects due to the interaction of protons with chlorine atoms and the nitrogen lone pair, suggesting restricted rotation of the phenyl groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for understanding their potential as antioxidants. The bromophenol derivatives were obtained through reactions such as bromination, demethylation, and the Wolf-Kishner reduction . These reactions are important for introducing bromine atoms and hydroxyl groups, which are known to influence antioxidant activity. The synthesis of the piperidin-4-one derivative involved a modified Mannich condensation, which is a reaction that typically forms beta-amino ketones, indicating the versatility of this synthetic approach .
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds were described in terms of their appearance and yield. The piperidin-4-one derivative was reported as a pale yellow powder with a 56% yield . The chemical properties, particularly the antioxidant potency, were evaluated using various assays. The bromophenol derivatives showed effective antioxidant power, with one compound exhibiting the most potent antioxidant and radical scavenger activity among the synthesized molecules . The antioxidant efficacy of the piperidin-4-one derivative was confirmed using DPPH and ABTS methods, which are standard assays for measuring radical scavenging abilities .
Wissenschaftliche Forschungsanwendungen
- Hintergrund: Pyrazoline haben aufgrund ihrer biologischen und pharmakologischen Aktivitäten Aufmerksamkeit erregt. Diese Studie untersucht das neurotoxische Potenzial des synthetisierten Pyrazolinderivats (B4) an Regenbogenforellenalevinen.
- Implikationen: Weitere Untersuchungen könnten die Wirksamkeit der Verbindung gegen diese parasitären Krankheiten erforschen .
Neurotoxizitätsbewertung
Antileishmaniale und antimalaria-Aktivitäten
Bestimmung der Kristallstruktur
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLHQGARDVWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)


![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2548687.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)


![5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2548697.png)

